molecular formula C25H20Cl2N6O3 B15140864 Cdk/hdac-IN-2

Cdk/hdac-IN-2

Cat. No.: B15140864
M. Wt: 523.4 g/mol
InChI Key: ZBKTZKKFSWSOOE-UHFFFAOYSA-N
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Description

Cdk/hdac-IN-2 is a potent dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound has shown significant antiproliferative activities and is known for its ability to induce apoptosis and cell cycle arrest at the G2/M phase. It has demonstrated strong antitumor efficacy, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk/hdac-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cdk/hdac-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Cdk/hdac-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.

    Biology: Investigated for its effects on cell cycle regulation, apoptosis, and gene expression.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antitumor activities.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

Cdk/hdac-IN-2 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to the accumulation of acetylated histones and the disruption of cell cycle progression. The compound induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk/hdac-IN-2 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual inhibition results in a synergistic effect, enhancing its antiproliferative and antitumor activities compared to compounds that target only one of these enzymes .

Properties

Molecular Formula

C25H20Cl2N6O3

Molecular Weight

523.4 g/mol

IUPAC Name

N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35)

InChI Key

ZBKTZKKFSWSOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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